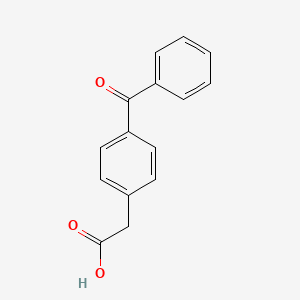

2-(4-benzoylphenyl)acetic Acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-benzoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(17)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZOEMNCWIVMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451789 | |

| Record name | 4-benzoylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26077-80-5 | |

| Record name | 4-benzoylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Benzoylphenyl)acetic Acid

The synthesis of this compound can be achieved through several established routes, primarily involving Friedel-Crafts acylation or multi-step sequences. These methods offer different advantages and challenges in terms of yield, regioselectivity, and substrate scope.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental and direct method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org In the context of synthesizing this compound, this reaction typically involves the acylation of a phenylacetic acid derivative with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The Lewis acid activates the acylating agent, facilitating the electrophilic aromatic substitution. sigmaaldrich.com

One common strategy involves the Friedel-Crafts acylation of phenylacetic acid itself. However, the carboxylic acid group is deactivating, which can lead to lower yields and the formation of undesired meta-substituted byproducts. To circumvent this, the carboxylic acid is often protected as an ester, for instance, a methyl ester, prior to the acylation step. This protection mitigates the deactivating effect and improves the yield of the desired para-substituted product. Following the acylation, the ester is hydrolyzed to afford this compound.

The general mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as the electrophile in the substitution reaction with the aromatic ring. sigmaaldrich.com

Table 1: Key Parameters in Friedel-Crafts Acylation for Phenylacetic Acid Derivatives

| Parameter | Description | Typical Conditions | Reference |

| Acylating Agent | Provides the benzoyl group. | Benzoyl chloride | |

| Lewis Acid Catalyst | Activates the acylating agent. | Aluminum chloride (AlCl₃) | |

| Substrate | The aromatic ring to be acylated. | Phenylacetic acid or its ester derivative | |

| Solvent | Provides the reaction medium. | Dichloromethane, carbon disulfide | |

| Reaction Temperature | Influences reaction rate and selectivity. | 0°C to room temperature |

It is important to note that the reaction conditions, such as the choice of solvent and temperature, can significantly impact the efficiency and selectivity of the Friedel-Crafts acylation.

Multi-step Synthetic Sequences

Multi-step synthetic sequences offer an alternative and often more controlled approach to the synthesis of this compound. youtube.com These sequences typically involve the initial formation of a key intermediate, which is then transformed in subsequent steps to yield the final product.

One such strategy begins with the synthesis of a benzoyl-substituted phenylacetonitrile (B145931) or phenylacetate (B1230308) intermediate. This can be achieved through various cross-coupling reactions. For example, a Suzuki-Miyaura cross-coupling reaction can be employed to couple a boronic acid derivative with a halogenated phenylacetic acid precursor.

Following the formation of the key intermediate, the acetic acid side chain can be introduced or modified. For instance, if a phenylacetonitrile intermediate is used, hydrolysis of the nitrile group will yield the desired carboxylic acid. Similarly, if a phenylacetate ester is the intermediate, saponification will provide the final acid.

Synthesis of Structurally Related Analogs and Derivatives

The versatile structure of this compound allows for a wide range of chemical modifications, leading to the synthesis of structurally related analogs and derivatives. These modifications can be broadly categorized into derivatization of the carboxylic acid group, functionalization of the aromatic rings, and incorporation of heterocyclic moieties.

Carboxylic Acid Derivatization and Modifications

The carboxylic acid functional group is a prime site for derivatization, allowing for the creation of esters, amides, and other related compounds. thermofisher.comtubitak.gov.tr These reactions typically involve the activation of the carboxylic acid, followed by reaction with a suitable nucleophile. tubitak.gov.tr

Common methods for activating the carboxylic acid include conversion to an acyl chloride or the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). tubitak.gov.trmdpi.com For instance, treatment of this compound with thionyl chloride can generate the corresponding acyl chloride, which can then react with various alcohols or amines to form esters or amides, respectively. mdpi.com

The synthesis of hydroxamic acid derivatives has also been reported, which involves the reaction of the activated carboxylic acid with hydroxylamine. researchgate.net These derivatizations can significantly alter the physicochemical properties of the parent molecule.

Table 2: Examples of Carboxylic Acid Derivatization of this compound

| Derivative Type | Reagents and Conditions | Reference |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | tubitak.gov.tr |

| Amides | Amine, Coupling Agent (e.g., EDC, DMAP) | tubitak.gov.trmdpi.com |

| Acyl Chlorides | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | mdpi.com |

| Hydroxamic Acids | Hydroxylamine, Coupling Agent | researchgate.net |

Aromatic Ring Functionalization Strategies

The two aromatic rings in this compound provide opportunities for further functionalization through electrophilic aromatic substitution reactions. organic-chemistry.org The nature and position of the incoming substituent are governed by the directing effects of the existing groups on the rings.

Substituents can be introduced onto either the phenylacetic acid ring or the benzoyl ring. Common functionalization reactions include halogenation, nitration, and further acylation. For example, bromination can be achieved using bromine in the presence of a Lewis acid catalyst. The position of substitution will depend on the reaction conditions and the directing influence of the acyl and acetic acid moieties.

The introduction of different functional groups onto the aromatic rings can lead to a diverse library of analogs with modified electronic and steric properties. researchgate.net

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings, such as thiophene (B33073) and pyrrole, in place of one of the phenyl rings can lead to novel analogs with potentially interesting properties. mdpi.comnih.govmdpi.com These modifications can be achieved through various synthetic strategies, often involving the construction of the heterocyclic ring system from acyclic precursors or the use of pre-formed heterocyclic building blocks in cross-coupling reactions. frontiersin.orgclockss.org

For instance, a thiophene analog of this compound, 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid, has been synthesized. frontiersin.org The synthesis of such compounds often utilizes cross-coupling reactions like the Suzuki-Miyaura reaction to connect the heterocyclic and aromatic moieties. frontiersin.org Similarly, pyrrole-containing analogs can be prepared through appropriate synthetic routes. mdpi.com

The introduction of these heteroaromatic systems can significantly impact the planarity, polarity, and hydrogen bonding capabilities of the molecule, offering a powerful tool for modulating its properties. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

The synthesis of this compound and related profens is increasingly benefiting from advanced techniques that prioritize efficiency, safety, and environmental sustainability. These methods represent a significant shift from traditional batch processing towards more controlled and greener chemical manufacturing.

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs), including profen derivatives. nih.govresearchgate.net This methodology involves conducting chemical reactions in a continuous stream through a network of tubes or microreactors, offering substantial advantages over conventional batch synthesis. mst.edu For compounds like this compound, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields, improved selectivity, and enhanced safety, particularly when handling hazardous intermediates or highly exothermic reactions. researchgate.netrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Profen Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes nih.govacs.org |

| Safety | Challenges with exotherms and hazardous reagents | Enhanced control over reaction conditions, safer handling of hazardous materials rsc.org |

| Scalability | Complex and non-linear | Straightforward by extending operational time or parallelizing reactors acs.org |

| Yield & Selectivity | Variable, often lower | Often higher due to precise parameter control nih.gov |

| Process Footprint | Large, requires significant space | Compact, smaller footprint mst.edu |

Environmentally Benign Oxidations (e.g., TEMPO/H2O2 systems for related compounds)

Green chemistry principles are increasingly being applied to the synthesis of profens to minimize environmental impact. imist.maresearchgate.netresearchgate.net A key transformation in many synthetic routes to 2-arylpropionic acids is the oxidation of a precursor, such as a primary alcohol or an aldehyde. Traditional oxidation methods often rely on stoichiometric amounts of hazardous and toxic reagents like chromium or manganese compounds. thieme-connect.com

Modern, environmentally benign oxidation systems offer greener alternatives. One of the most prominent systems involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst. TEMPO-catalyzed oxidations can utilize environmentally friendly oxidants like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂). acs.orgthieme-connect.com For instance, a mild and eco-friendly one-step oxidation of 2-arylpropanols to the corresponding 2-arylpropionic acids has been developed using a TEMPO/NaClO/NaClO₂ system, affording a series of profens in good to excellent yields. thieme-connect.com

Hydrogen peroxide is considered an ideal "green" oxidant as its only byproduct is water. wordpress.com Catalytic systems that employ H₂O₂ are highly desirable. wordpress.comnih.gov For example, a process for preparing 2-(4-formylphenyl)propionic acid from 2-[4-(bromomethyl)phenyl]propionic acid has been developed using hydrogen peroxide in an aqueous solution, highlighting a more environmentally friendly production method by reducing the use of organic solvents. google.com

Table 2: Examples of Green Oxidation Systems for Profen Synthesis Precursors

| Catalytic System | Oxidant | Substrate Type | Key Advantages |

|---|---|---|---|

| TEMPO/NaClO/NaClO₂ | Sodium hypochlorite/Sodium chlorite | 2-Arylpropanols | Mild conditions, high yields, eco-friendly. thieme-connect.com |

| Ru-based complex | Hydrogen Peroxide (H₂O₂) | Alcohols | High selectivity, no need for co-catalysts or organic solvents. nih.gov |

These greener oxidative methods not only reduce hazardous waste but also often operate under milder conditions, leading to improved energy efficiency and inherent safety. researchgate.net

Mechanistic Studies of Synthetic Reactions

Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Palladium-catalyzed reactions, in particular, have been a major focus of such studies.

Catalytic Systems and Reaction Optimization (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed carbonylation is a cornerstone reaction for the synthesis of many 2-arylpropionic acids, including ketoprofen (B1673614). researchgate.netscielo.br This reaction typically involves the introduction of a carbonyl group (CO) into an organic molecule, such as an aryl halide or an olefin. For example, ketoprofen can be synthesized via the palladium-catalyzed carbonylation of 3-vinylbenzophenone. researchgate.netscielo.br

The efficiency, yield, and regioselectivity of these reactions are highly dependent on the specific catalytic system and reaction conditions employed. mdpi.comresearchgate.net Mechanistic studies focus on optimizing these parameters.

Key Optimization Parameters:

Palladium Precursor: Different palladium sources, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(dba)₂, can exhibit varying reactivity and stability. researchgate.netmdpi.commdpi.com

Ligands: The choice of phosphine (B1218219) ligand is critical. Ligands like triphenylphosphine (B44618) (PPh₃), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), or specialized chiral ligands like neomenthyldiphenylphosphine (NMDPP) can control the regioselectivity (i.e., the formation of the branched vs. linear acid) and, in asymmetric synthesis, the enantioselectivity. mdpi.comnih.govacs.org For example, in the synthesis of 2-arylpropionic acids, a two-step, one-pot procedure involving a Heck reaction followed by hydroxycarbonylation was optimized using a novel neoisopinocampheyldiphenylphosphine (NISPCPP) ligand, which led to high regioselectivity and good yields. mdpi.com

Reaction Conditions: Temperature and carbon monoxide (CO) pressure are crucial variables that must be carefully controlled to maximize the yield of the desired product and minimize side reactions. scielo.br

A study on the synthesis of ketoprofen from 3-vinylbenzophenone demonstrated that a catalytic system composed of PdCl₂(PhCN)₂, (+)-NMDPP, and p-toluenesulfonic acid under 10 atm of CO at 70°C resulted in the formation of the isopropyl ester precursor with 95% yield and very high regioselectivity (>99.5%). scielo.br Subsequent hydrolysis then yields the final acid. researchgate.netscielo.br Tandem reactions, such as a one-pot carbonylative Suzuki coupling followed by hydroxycarbonylation, have also been developed, streamlining the synthesis of ketoprofen and other profens. researchgate.net

Table 3: Optimization of Palladium-Catalyzed Carbonylation for Profen Synthesis

| Catalyst System | Substrate | Ligand | Key Finding | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Aryl bromide + Ethylene | Neoisopinocampheyldiphenylphosphine (NISPCPP) | High regioselectivity for the branched 2-arylpropionic acid in a one-pot, two-step reaction. | mdpi.com |

| PdCl₂(PhCN)₂ | 3-Vinylbenzophenone | (+)-Neomenthyldiphenylphosphine (NMDPP) | High yield (95%) and regioselectivity (>99.5%) for the branched ester precursor. | scielo.br |

| Pd(dba)₂ | 3-Ethynylbenzophenone | Triphenylphosphine (PPh₃) | High yield (93%) and regioselectivity (97%) for the acrylate (B77674) precursor. | scielo.br |

These mechanistic and optimization studies are vital for the development of robust, scalable, and economically viable processes for the industrial production of this compound and other important anti-inflammatory drugs.

Chemical Reactivity and Mechanistic Investigations

Photochemical Reactivity of 2-(4-Benzoylphenyl)acetic Acid and its Analogs

The photochemical behavior of this compound and its close analogs, such as the nonsteroidal anti-inflammatory drug ketoprofen (B1673614) (2-(3-benzoylphenyl)propionic acid), is dominated by the presence of the benzophenone (B1666685) chromophore. This structural feature is responsible for the compound's high photosensitivity, leading to both phototoxic and photoallergic reactions. youtube.com Upon absorption of UV radiation, the molecule can undergo a variety of transformations, including photodecarboxylation and photosensitization, which involve the formation of highly reactive intermediates. youtube.comnih.gov

The photodecarboxylation of ketoprofen, a well-studied analog, provides significant insight into the likely pathways for this compound. This reaction is highly dependent on pH and the excitation wavelength. acs.org The process is significantly more efficient for the deprotonated carboxylate form of the molecule. drugbank.com

Upon UV laser excitation, the deprotonated form (anion) of ketoprofen undergoes rapid decarboxylation (loss of CO2) to form a carbanion intermediate. drugbank.comnih.gov This initial step occurs within nanoseconds of light absorption. drugbank.com Computational studies suggest that for the deprotonated species, decarboxylation can proceed spontaneously from the triplet excited state and with a very low energy barrier from low-lying singlet excited states. researchgate.netnih.gov In contrast, the neutral (protonated acid) form is not expected to decarboxylate directly from its excited state. researchgate.netnih.gov

The subsequent fate of the carbanion is influenced by the surrounding environment, particularly the pH. drugbank.comnih.gov

At acidic pH (around 6): The carbanion is protonated to form a neutral biradical species. This biradical then decays over several microseconds to yield the final product, 3-ethylbenzophenone (B196072) (in the case of ketoprofen). drugbank.comnih.gov

At basic pH (around 11): The final product is formed more directly in a process lasting hundreds of nanoseconds, which involves a reaction with the solvent. drugbank.comnih.gov

| Intermediate/Process | Enthalpy Change (kJ/mol) | Molar Volume Change (cm³/mol) | Lifetime | pH Condition |

| Carbanion Formation | 256 ± 10 | -18.9 ± 2.0 | < 10 ns | Acidic & Basic |

| Biradical Formation | 181 ± 15 | +0.6 ± 2.0 | 250 - 500 ns | Acidic (ca. 6) |

| Overall Reaction | 45 ± 15 | +14.5 ± 0.5 | - | Basic (ca. 11) |

This data is for the photodecarboxylation of the ketoprofen anion. drugbank.comnih.gov

In addition to direct photodecomposition, the benzophenone moiety in this compound enables it to act as a photosensitizer, transferring energy to other molecules or generating reactive oxygen species (ROS). This activity is central to its phototoxicity. nih.govrsc.org The mechanisms involve both radical processes and energy transfer. nih.govrsc.org

Upon irradiation, ketoprofen can induce:

Lipid Peroxidation: It can initiate the peroxidation of unsaturated fatty acids, like linoleic acid, through a free-radical mechanism. nih.govrsc.org

Cell Membrane Damage: The radical intermediates formed are implicated in damage to cell membranes, which has been demonstrated through the photosensitized lysis of red blood cells (photohaemolysis). nih.govrsc.org

DNA Damage: In the presence of UV light, ketoprofen can cause single-strand breaks in DNA. This process is believed to involve hydroxyl radicals. nih.govrsc.org Simultaneously, it can promote the formation of pyrimidine (B1678525) dimers via an energy transfer mechanism. nih.govrsc.org

The formation of these reactive species and the subsequent damage to biological macromolecules are key initiating events in the photoallergic responses observed with compounds like ketoprofen. patsnap.com The photoallergy itself is a cell-mediated hypersensitivity reaction that occurs in previously sensitized individuals. nih.govpatsnap.com

Intramolecular Transformations and Tautomerism Studies

Acyl-substituted carboxylic acids, including isomers of this compound, can exhibit ring-chain tautomerism. This is an equilibrium between the open-chain carboxylic acid form and a cyclic lactol (hydroxy-lactone) form. For 2-(2-benzoylphenyl)acetic acids, this equilibrium involves the intramolecular addition of the carboxylic acid's hydroxyl group to the carbonyl group of the benzoyl substituent. rsc.org

The position of this equilibrium is influenced by the electronic and steric nature of substituents on the aromatic rings. Studies on a series of 2-(2-substituted benzoyl)phenyl]acetic acids have shown that they exist predominantly in the open-chain (keto-acid) form. rsc.org The stability of the open form allows for the effective transmission of polar electronic effects from substituents on the benzoyl ring to the carboxylic acid group. rsc.org

The equilibrium between the open-chain and cyclic tautomers can be investigated using various spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as by analyzing the compound's acidity (pKa value). rsc.org

For 2-(2-benzoylphenyl)acetic acids, IR and NMR spectroscopy confirm the predominance of the chain tautomer. rsc.org The pKa values of these acids can also indirectly reveal the position of the tautomeric equilibrium. The observed pKa is a composite of the acidities of both the chain and ring forms. By comparing the observed pKa with the value predicted for a purely open-chain structure (estimated using Hammett correlations), the equilibrium constant for the tautomerism can be calculated. These analyses have confirmed that for 2-(2-benzoylphenyl)acetic acids, the equilibrium lies heavily in favor of the open-chain keto-acid form. rsc.org

Catalyzed Reactions and Specific Reaction Dynamics

While information on traditional catalyzed synthetic reactions involving this compound is limited, studies on its analog ketoprofen have revealed specific reaction dynamics where other molecules influence, or "catalyze," the fate of photochemically generated intermediates.

Laser flash photolysis studies have investigated the photoreaction dynamics of ketoprofen in the presence of the amino acid histidine. acs.orgnih.gov As established, UV excitation of the deprotonated ketoprofen leads to a carbanion via decarboxylation. It was discovered that histidine significantly accelerates the subsequent protonation of this carbanion to form the 3-ethylbenzophenone ketyl biradical. acs.orgnih.gov

Lewis Acid-Base Catalysis in Carbonyl Transformations (Relevant to related diketone decarbonylation mechanisms)

Lewis acid catalysis plays a significant role in a variety of carbonyl transformations by activating the carbonyl group, thereby facilitating nucleophilic attack and other subsequent reactions. The binding of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. This activation can dramatically accelerate reaction rates, often by lowering the activation energy barrier by as much as 25 kcal/mol. acs.org Quantum chemical studies have revealed that this acceleration is primarily due to a significant reduction in the Pauli repulsion between the key occupied π-molecular orbitals of the reactants, rather than solely a stabilization of the enophile's lowest unoccupied molecular orbital (LUMO). acs.orgdocumentsdelivered.com The polarization of the π(C=O) orbital of the carbonyl group, induced by the Lewis acid, is a critical factor controlling the catalysis in these transformations. acs.orgnih.gov

The nature of the Lewis acid itself can also dictate the stereochemical outcome of reactions involving carbonyl compounds. For example, in the reduction of β-amino ketones, strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can favor a chelation-controlled pathway, while non-chelating Lewis acids such as cerium chloride (CeCl₃) can lead to an open-chain-controlled pathway, resulting in different diastereomeric products.

Table 1: Influence of Lewis Acids on Carbonyl-Ene Reaction Activation Barriers

| Lewis Acid Catalyst | Activation Barrier (ΔG≠, kcal/mol) |

| None | 46.2 |

| Cl₂ | 43.8 |

| Br₂ | 41.7 |

| BF₃ | 22.4 |

| AlCl₃ | 19.3 |

This table illustrates the significant reduction in the activation barrier for a carbonyl-ene reaction in the presence of various Lewis acids, demonstrating their catalytic effect. acs.org

Reaction Kinetics with Biomolecules (e.g., amino acids like histidine)

The interaction of this compound and structurally related compounds with biomolecules, particularly amino acids, is of significant interest. Studies on the photoreaction of the closely related compound 2-(3-benzoylphenyl)propionic acid (ketoprofen) with the amino acid histidine have provided valuable insights into the reaction kinetics. nih.gov

Upon UV irradiation in a phosphate (B84403) buffer solution (pH 7.4), the deprotonated form of the acid undergoes decarboxylation to form a carbanion. nih.gov This highly reactive intermediate can then abstract a proton from surrounding molecules. It has been demonstrated that the presence of histidine accelerates the protonation of this carbanion. nih.gov The protonated form of histidine is the key species responsible for this acceleration. nih.gov

Further investigations into the photoreaction of ketoprofen with various basic amino acids have determined the bimolecular reaction rate constants for the proton transfer from the protonated amino acids to the carbanion. nih.gov These studies revealed that amino acids with a protonated side chain, such as histidine, lysine, and arginine, act as effective proton donors, whereas amino acids like alanine (B10760859) and glycine (B1666218) show no such effect. nih.gov The rate of this proton transfer reaction has been found to be dependent on the acid dissociation constant (pKa) of the amino acid's side chain. nih.gov

Table 2: Bimolecular Reaction Rate Constants for Proton Transfer from Protonated Basic Amino Acids to the Carbanion of Ketoprofen

| Amino Acid | pKa of Side Chain | Bimolecular Reaction Rate Constant (k_q / 10⁹ M⁻¹s⁻¹) |

| Histidine | 6.0 | 2.5 ± 0.1 |

| Lysine | 10.8 | 4.3 ± 0.2 |

| Arginine | 12.5 | 4.7 ± 0.2 |

This table presents the rate constants for the proton transfer reaction between the carbanion intermediate and various protonated basic amino acids, indicating a correlation between the pKa of the side chain and the reaction rate. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-benzoylphenyl)acetic acid, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two phenyl rings will typically appear as multiplets in the downfield region (approximately 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings and the carbonyl group. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety would likely be observed as a singlet further upfield, typically in the range of 3.6-4.0 ppm. The acidic proton of the carboxylic acid group (-COOH) is often a broad singlet and can appear over a wide chemical shift range, sometimes further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the highly deshielded region of the spectrum (around 190-200 ppm). The carboxylic acid carbonyl carbon will also be found downfield, typically between 170-180 ppm. The aromatic carbons will produce a series of signals in the 120-140 ppm range. The methylene carbon of the acetic acid group will appear at a more upfield position.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical Data)

| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 (s, 1H) | ~175 |

| -CH₂- | ~3.7 (s, 2H) | ~40 |

| Aromatic CH (benzoyl) | ~7.4-7.8 (m) | ~128-138 |

| Aromatic CH (phenylacetic) | ||

| Aromatic C-C=O | - | ~137 |

| Aromatic C-CH₂ | - | ~135 |

| C=O (ketone) | - | ~196 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Techniques like Field Desorption (FD-MS) and Electrospray Ionization (ESI-MS) are soft ionization methods that are well-suited for analyzing organic molecules like this compound, as they typically produce an intact molecular ion.

In ESI-MS, the compound is usually observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. For this compound (molecular formula C₁₅H₁₂O₃, molecular weight 240.26 g/mol ), one would expect to observe an ion at m/z 239.07 in negative ion mode or m/z 241.08 in positive ion mode. For instance, the related compound 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid shows a prominent [M-H]⁺ ion at m/z 321.07 in its ESI-MS spectrum nih.gov.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The benzoylphenyl moiety can also undergo characteristic fragmentation, such as the loss of the phenyl group (C₆H₅) or the benzoyl group (C₆H₅CO).

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 240 | [M]⁺ | - |

| 223 | [M-OH]⁺ | -17 |

| 195 | [M-COOH]⁺ | -45 |

| 181 | [C₁₃H₉O]⁺ | -CH₂COOH |

| 105 | [C₆H₅CO]⁺ | -C₈H₇O₂ |

| 77 | [C₆H₅]⁺ | -C₉H₇O₃ |

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will typically appear as a strong band around 1700-1725 cm⁻¹. The ketone C=O stretch is also expected in this region, often at a slightly lower wavenumber (around 1685 cm⁻¹) due to conjugation with the aromatic ring. The C-O stretching of the carboxylic acid will produce a band in the 1210-1320 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzoyl group, being a chromophore, will contribute significantly to the UV absorption. Aromatic ketones typically exhibit a strong absorption band (π → π) at shorter wavelengths (around 240-280 nm) and a weaker absorption band (n → π) at longer wavelengths (around 300-330 nm). The presence of the phenylacetic acid moiety may cause a slight shift in these absorption maxima.

Characteristic IR and UV-Vis Data for this compound (Expected)

| Technique | Feature | Expected Value |

|---|---|---|

| IR (cm⁻¹) | O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic) | >3000 | |

| C=O stretch (Carboxylic Acid) | 1700-1725 | |

| C=O stretch (Ketone) | ~1685 | |

| C=C stretch (Aromatic) | 1450-1600 | |

| C-O stretch (Carboxylic Acid) | 1210-1320 | |

| UV-Vis (nm) | π → π* transition | ~250-280 |

| n → π* transition | ~310-330 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and determining its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is typically employed for such compounds.

Method Development: A typical HPLC method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous component (often with a buffer like phosphate (B84403) or an acid like trifluoroacetic acid to control the pH and ensure the carboxylic acid is in its non-ionized form) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any potential impurities with different polarities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, for instance, around 254 nm, corresponding to the π → π* transition of the benzoyl chromophore.

Validation: A validated HPLC method ensures that it is reliable, accurate, and precise for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). For example, a validated method for a similar compound involved a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH=3) nist.gov.

Typical HPLC Method Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid B: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Elution | Gradient (e.g., starting with 50% B, increasing to 95% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to identify the presence of the product.

Reaction Monitoring: During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. Aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals alongside the starting material(s) and a reference standard of the product (if available). The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.

Product Identification: The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. By comparing the Rf value of the product spot with that of a known standard on the same plate, the identity of the product can be preliminarily confirmed.

For a compound like this compound, a silica gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The addition of a small amount of acetic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, which results in sharper spots and more consistent Rf values. Visualization of the spots is typically achieved under UV light (at 254 nm), where the aromatic rings will absorb and appear as dark spots on a fluorescent background. For a related compound, an Rf value of 0.28 was reported using a mobile phase of ethyl acetate/petroleum ether (1:7) on silica gel rsc.org.

Typical TLC System for this compound

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 1% Acetic Acid |

| Visualization | UV light at 254 nm |

| Expected Rf | ~0.3 - 0.5 (highly dependent on the exact mobile phase composition) |

Application of this compound Derivatives in Analytical Assays

An internal standard (IS) is a crucial component in quantitative bioanalytical methods, added to samples and calibration standards to correct for the variability in analytical procedures. For a compound to be an effective internal standard, it should ideally be structurally similar to the analyte, exhibit similar chromatographic behavior and extraction recovery, but be chromatographically distinguishable.

While this compound is structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs), a comprehensive review of scientific literature does not provide specific examples of its use as an internal standard in bioanalytical methods for quantifying these related drugs. Bioanalytical methods for structurally similar NSAIDs, such as ketoprofen (B1673614) (2-(3-benzoylphenyl)propanoic acid), have been extensively developed and validated. However, these studies commonly utilize other compounds as internal standards.

For the determination of ketoprofen in biological matrices like human plasma, various internal standards have been successfully employed, including:

Flubiprofen nih.gov

Piroxicam tandfonline.com

Diclofenac researchgate.net

Deuterated ketoprofen nih.gov

Etodolac researchgate.net

Rofecoxib ingentaconnect.com

The selection of an internal standard is a critical step in method development, and the choice is often dictated by commercial availability, cost, and its ability to mimic the analytical behavior of the analyte. Stable isotopically labeled (SIL) versions of the analyte, such as deuterated ketoprofen, are often considered the "gold standard" for mass spectrometry-based assays due to their high similarity in physicochemical properties to the analyte nih.govnih.gov.

Although this compound shares a benzoylphenyl moiety with ketoprofen, the difference in the substitution pattern (para- vs. meta-) and the side chain (acetic vs. propanoic acid) would result in different chromatographic retention times and potentially different mass spectrometric fragmentation, which are desirable properties for an internal standard. However, based on the available scientific literature, its application for this purpose has not been documented.

Below is a table summarizing internal standards used in the bioanalysis of the related anti-inflammatory drug, ketoprofen.

| Analyte | Internal Standard | Analytical Technique | Biological Matrix |

| Ketoprofen | Flubiprofen | HPLC-DAD | Human Plasma |

| Ketoprofen | Piroxicam | HPLC | Human Plasma |

| Ketoprofen | Diclofenac | HPLC | Plasma |

| Ketoprofen | Deuterated Ketoprofen | online-SPE-MS/MS | Rat Dermal Interstitial Fluid |

| Ketoprofen | Etodolac | HPLC-UV | Plasma |

| Ketoprofen | Rofecoxib | HPLC-DAD | Human Plasma |

Computational and Theoretical Studies in Chemical Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in contemporary drug discovery, providing a virtual window into the molecular interactions that underpin biological activity. These techniques are particularly valuable for predicting how a ligand, such as 2-(4-benzoylphenyl)acetic acid, might bind to a protein target, a crucial first step in designing new and more effective drugs.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, such as 2-(3-benzoylphenyl)propanoic acid derivatives, docking studies have been instrumental in understanding their potential as inhibitors of enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer. nih.govresearchgate.net

These studies reveal that the binding affinity is governed by a combination of hydrophobic and hydrophilic interactions within the enzyme's active site. The benzoylphenyl group can engage in hydrophobic interactions, while the carboxylic acid moiety is often crucial for forming key hydrogen bonds with amino acid residues. For instance, in the active sites of COX enzymes, the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) typically forms a salt bridge with a positively charged arginine residue. nih.gov The specific interactions dictate the inhibitory potency and selectivity of the compound.

Interactive Table: Predicted Interactions of Phenylacetic Acid Derivatives with Enzyme Active Sites.

| Compound Derivative | Target Enzyme | Key Interacting Residues (Predicted) | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 3-chlorophenylacetic acid | DNA | Not applicable | Intercalation, Polar | -7.809 |

| 2-propylphenylacetic acid | Pim-1 kinase | Not specified | Polar | Not specified |

Note: Data is for analogous phenylacetic acid derivatives to illustrate the types of interactions and binding affinities that can be determined through molecular docking. researchgate.netjspae.com

The insights gained from ligand-protein interaction analyses form the foundation of structure-based drug design. By understanding how a molecule like this compound or its analogs bind to a target, medicinal chemists can rationally design new derivatives with improved properties. For example, if a particular region of the binding pocket is found to be unoccupied, the ligand can be modified to include a functional group that can form favorable interactions in that space, thereby enhancing binding affinity and potency. nih.gov

The design of dual-mechanism drugs, which can inhibit multiple targets, is an advanced application of this principle. For instance, derivatives of the related compound ketoprofen (B1673614) (2-(3-benzoylphenyl)propanoic acid) have been designed to inhibit both COX enzymes and MMPs. nih.govresearchgate.nettechnologynetworks.comresearchgate.net This is achieved by incorporating structural features that are recognized by the active sites of both enzyme families.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule, which ultimately govern its reactivity and interactions.

DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential of this compound. These calculations help in identifying the most electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. rsc.org

The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT studies on similar aromatic carboxylic acids have been used to correlate these electronic parameters with observed biological activities. rsc.orgmdpi.com

Interactive Table: Calculated Electronic Properties of a Benzofuran-Stilbene Hybrid Compound (as an example of DFT application).

| Property | Value |

|---|---|

| HOMO Energy | -5.93 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 3.95 eV |

Note: This data for a benzofuran–stilbene hybrid compound illustrates the types of electronic properties that can be calculated using DFT. rsc.org

Computational chemistry can be employed to model reaction mechanisms at the atomic level. For a molecule like this compound, this could involve studying the mechanism of its potential metabolic transformations or its interaction with reactive oxygen species. By calculating the energies of reactants, transition states, and products, the most probable reaction pathways can be identified. nih.gov

For instance, DFT calculations can be used to investigate the mechanism of antioxidant activity by determining the bond dissociation energies of potentially labile hydrogen atoms. This information is crucial for understanding how the molecule might act as a radical scavenger. rsc.org

In Silico Predictions and Cheminformatics Approaches

In silico and cheminformatics tools utilize computational algorithms to predict a wide range of properties of a molecule based on its structure. These methods are invaluable for prioritizing compounds for further experimental investigation.

For this compound, these approaches can be used to predict its physicochemical properties, such as solubility, lipophilicity (logP), and pKa. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be estimated to assess the drug-likeness of the compound. For example, Lipinski's "rule of five" is a commonly used filter to evaluate whether a compound has properties that would make it a likely orally active drug in humans. rsc.org

Publicly available databases like PubChem provide computed properties for related compounds, which can serve as a reference for this compound. For the similar compound 2-(4-benzoylphenoxy)acetic acid, a variety of computed descriptors are available. nih.gov

Interactive Table: Predicted Physicochemical Properties for 2-(4-benzoylphenoxy)acetic acid (a related compound).

| Property | Predicted Value |

|---|---|

| Molecular Weight | 256.25 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Source: PubChem CID 80609 nih.gov

These in silico predictions, combined with the detailed insights from molecular modeling and quantum chemical calculations, provide a comprehensive theoretical framework for understanding the chemical and biological properties of this compound, guiding its potential development as a therapeutic agent.

Prediction of Biological Activity Profiles (e.g., anti-inflammatory potential)

Computational methods are increasingly vital in drug discovery for the early prediction of a compound's biological activities, helping to prioritize candidates for synthesis and experimental testing. For "this compound," a compound structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs), computational tools can be employed to forecast its potential therapeutic effects, particularly its anti-inflammatory action.

One prominent approach is the use of software that predicts a substance's biological activity spectrum based on its structural formula. Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule to estimate the probability of it exhibiting various biological activities. nih.gov This analysis generates a list of potential effects, with each activity assigned a probability score (Pa for probable activity and Pi for probable inactivity). nih.gov For a compound like "this compound," such a prediction might indicate a high probability of anti-inflammatory, analgesic, and antipyretic activities, consistent with other drugs in the arylalkanoic acid class.

Molecular docking is another powerful computational technique used to predict the binding affinity and interaction between a small molecule (ligand) and a macromolecular target, such as an enzyme or receptor. researchgate.net The anti-inflammatory effects of many NSAIDs are derived from their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). Computational docking studies can simulate the binding of "this compound" into the active sites of these enzymes. These simulations can provide insights into the specific binding modes and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. researchgate.netresearchgate.net For instance, the carboxylic acid moiety is often predicted to form critical hydrogen bonds with key amino acid residues like Arginine and Tyrosine within the COX active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models represent another computational strategy. plos.org These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By building a QSAR model with a dataset of known anti-inflammatory agents, the potential activity of "this compound" can be quantitatively predicted based on its physicochemical properties and structural features, known as molecular descriptors. plos.org

The predicted biological activities for "this compound" and its analogs are often evaluated based on their interactions with key biological targets. The table below summarizes the typical targets for anti-inflammatory action and the predicted interactions.

| Target Enzyme | Predicted Interaction Type | Key Interacting Moiety of Compound |

| Cyclooxygenase-1 (COX-1) | Hydrogen Bonding, Hydrophobic Interaction | Carboxylic Acid, Phenyl Rings |

| Cyclooxygenase-2 (COX-2) | Hydrogen Bonding, Hydrophobic Interaction | Carboxylic Acid, Phenyl Rings |

| Lipoxygenase (LOX) | Hydrogen Bonding, van der Waals forces | Carboxylic Acid, Benzoyl Group |

These computational predictions serve as a valuable preliminary screening tool, guiding further experimental validation through in vitro and in vivo assays to confirm the anti-inflammatory potential of "this compound."

Retrosynthetic Analysis and Drug Analog Generation

Computational tools are also instrumental in planning the synthesis of a target molecule and in designing novel, structurally related compounds (analogs) with potentially improved properties.

Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is guided by known chemical reactions and principles of chemical reactivity. For "this compound," a computational retrosynthetic analysis would identify key chemical bonds that can be disconnected to reveal logical precursors.

The primary bond disconnections for "this compound" would likely be:

The carbon-carbon bond between the phenyl ring and the acetic acid moiety.

The carbon-carbon bond of the benzoyl group connecting the two phenyl rings.

This analysis suggests that a common and effective synthetic strategy would be the Friedel-Crafts acylation. This reaction could involve acylating a substituted benzene (B151609) derivative with a suitable acylating agent. For example, phenylacetic acid or its derivatives could be acylated with benzoyl chloride in the presence of a Lewis acid catalyst. Alternatively, benzene could be acylated with 4-(chloroacetyl)benzoyl chloride, followed by subsequent reactions to form the final product. Computational software can help evaluate the feasibility of various synthetic routes by considering reaction conditions, potential side products, and the commercial availability of starting materials.

Drug Analog Generation

The generation of drug analogs is a core component of drug development, aimed at optimizing the efficacy, selectivity, and pharmacokinetic properties of a lead compound. Computational approaches can systematically generate virtual libraries of analogs of "this compound." By modifying specific parts of the molecule—such as substituting the phenyl rings, altering the length of the acetic acid chain, or replacing the ketone group—researchers can explore a vast chemical space.

For instance, algorithms can suggest modifications to the 4-benzoylphenyl scaffold to design new derivatives. These computationally generated analogs can then be subjected to the predictive biological activity models described in the previous section. Docking studies can be performed on these new structures to predict how they will bind to target enzymes like COX-1 and COX-2. This in silico screening process allows for the rapid identification of the most promising analogs for chemical synthesis and experimental testing. researchgate.net

The table below illustrates potential modifications to the parent structure of "this compound" for the generation of novel drug analogs.

| Parent Compound | Site of Modification | Type of Modification | Potential Analog Generated |

| This compound | Phenyl ring of benzoyl group | Addition of a hydroxyl group | 2-(4-(4-hydroxybenzoyl)phenyl)acetic acid |

| This compound | Acetic acid side chain | Methylation | 2-(4-benzoylphenyl)propanoic acid |

| This compound | Benzoyl ketone group | Reduction to alcohol | 2-(4-(hydroxy(phenyl)methyl)phenyl)acetic acid |

| This compound | Phenyl ring of acetic acid | Addition of a fluorine atom | 2-(2-fluoro-4-benzoylphenyl)acetic acid |

This integrated approach of retrosynthetic analysis and computational analog design streamlines the drug discovery pipeline, making it more efficient and cost-effective.

Biological and Biomedical Research Applications of 2 4 Benzoylphenyl Acetic Acid Derivatives

Role as a Metabolite in Biochemical Pathways

While 2-(4-benzoylphenyl)acetic acid itself is not a widely documented endogenous metabolite, the metabolic fate of structurally similar compounds, particularly derivatives of the amino acid phenylalanine, provides insight into potential biotransformation pathways.

Biotransformation of Phenylalanine Derivatives

The biotransformation of aromatic amino acids like L-phenylalanine is a known metabolic process in various organisms, including bacteria and yeast. These pathways can lead to the formation of phenylacetic acid and its derivatives. For instance, studies on the bacterium Klebsiella sp. have shown that 4-benzoyl-L-phenylalanine, a synthetic derivative of phenylalanine, can be metabolized to phenylethanol and phenylacetic acid. This suggests a metabolic route where the amino group and the propanoic acid side chain of the phenylalanine derivative are modified, while the core benzoylphenyl structure remains intact.

Although direct evidence for the biotransformation of phenylalanine to this compound is not prominently featured in the scientific literature, the metabolism of 4-benzoyl-L-phenylalanine to a phenylacetic acid backbone provides a plausible pathway. This process typically involves transamination to form the corresponding phenylpyruvic acid, followed by decarboxylation and subsequent oxidation.

Development of Pharmacologically Active Derivatives

The this compound framework is a key component of several pharmacologically active compounds. Its structural similarity to the well-known non-steroidal anti-inflammatory drug (NSAID) Ketoprofen (B1673614), which is 2-(3-benzoylphenyl)propanoic acid, has made it an attractive starting point for medicinal chemistry research.

Anti-inflammatory Agent Research (e.g., Ketoprofen analogs)

Research into anti-inflammatory agents has extensively utilized scaffolds related to this compound. The primary example is Ketoprofen, a structural isomer where the benzoyl group is at the meta-position of the phenyl ring. Derivatives of Ketoprofen have been synthesized to enhance anti-inflammatory activity and reduce side effects.

One study synthesized 2-(3-benzoyl phenyl)propanohydroxamic acid from Ketoprofen. This derivative demonstrated more potent anti-inflammatory activity than the parent drug in a carrageenan-induced paw edema model in rats. The hydroxamic acid derivative showed a 36% inhibition of edema, compared to 22% for Ketoprofen. semanticscholar.org This indicates that modification of the carboxylic acid moiety can significantly influence anti-inflammatory potency.

Another study involved the synthesis of novel derivatives of Ketoprofen by conjugating it with 2-Amino-5-(methylthio)-1,3,4-thiadiazole. The resulting compound, N-[5–Methylthio–2-(1,3,4–Thiadiazolyl)]-2-(3-Benzoylphenyl) Propamide, was evaluated for its anti-inflammatory activity and showed promising results with reduced ulcerogenic effects compared to the parent drug. rsc.org

| Compound | Chemical Name | % Inhibition of Paw Edema | Reference |

|---|---|---|---|

| Ketoprofen | 2-(3-Benzoylphenyl)propanoic acid | 22% | semanticscholar.org |

| Compound 2 | 2-(3-Benzoyl phenyl)propanohydroxamic acid | 36% | semanticscholar.org |

Exploration of Anticancer Activities

The benzoylphenyl acetic acid scaffold has also been investigated for its potential in developing anticancer agents. Derivatives have shown inhibitory activity against various cancer cell lines.

Flavonoid analogs incorporating a 2-(4-benzoylphenyl) group have been synthesized and evaluated for their anticancer properties. One such compound, 2-(4-Benzoylphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, demonstrated notable activity. nih.gov

Furthermore, derivatives of the structural isomer Ketoprofen have been explored for their antitumor potential. In one study, 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid were synthesized and screened against a panel of 38 human tumor cell lines. semanticscholar.org Both compounds exhibited moderate anticancer activity, with the hydroxamic acid derivative showing a maximum growth inhibition of 23% against leukemia cell lines. The study found that the hydroxamic acid analog was generally more potent than the ketoximic analog in its antitumor activity. semanticscholar.org

| Compound | Maximum Growth Inhibition (%) | Cancer Type with Maximum Inhibition | Reference |

|---|---|---|---|

| 2-(3-Benzoyl phenyl)propanohydroxamic acid | 23% | Leukemia | semanticscholar.org |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | 15% | Leukemia | semanticscholar.org |

Investigation of Lipid-Lowering Properties

Recent research has focused on derivatives of N-(4-benzoylphenyl) amides as potential antihyperlipidemic agents. These studies have yielded promising compounds that can significantly reduce plasma lipid levels.

A series of novel N-(4-benzoylphenyl)-2-furamide derivatives were synthesized and evaluated in a Triton WR-1339-induced hyperlipidemic rat model. Two compounds, in particular, demonstrated significant reductions in plasma triglyceride and total cholesterol levels, while also increasing high-density lipoprotein-cholesterol levels. nih.gov

Similarly, novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives have been synthesized and tested for their lipid-lowering effects. japsonline.com In a study using Triton WR-1339-induced hyperlipidemic rats, two compounds, N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide and 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide, were shown to significantly decrease triglyceride, total cholesterol, and LDL-cholesterol levels. japsonline.com Notably, the bromo-substituted derivative reduced LDL-cholesterol by 77%. Both compounds also led to an increase in HDL-cholesterol. japsonline.com

| Compound | Reduction in Total Cholesterol (%) | Reduction in LDL-Cholesterol (%) | Increase in HDL-Cholesterol (%) | Reference |

|---|---|---|---|---|

| N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide | 75% | 77% | 22% | japsonline.com |

| 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide | 26% | 22% | 4.5% | japsonline.com |

Enzyme Inhibition Studies (e.g., mPGES-1, COX, MMPs)

Derivatives of this compound and its isomers have been investigated as inhibitors of several key enzymes involved in inflammation and disease progression, including microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), cyclooxygenases (COX), and matrix metalloproteinases (MMPs).

mPGES-1 Inhibition: The enzyme mPGES-1 is a key player in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. A study identified 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid as a derivative developed from a 2-(thiophen-2-yl)acetic acid platform, which was explored for its mPGES-1 inhibitory activity. This highlights the utility of the benzoylphenyl moiety in the design of mPGES-1 inhibitors. nih.gov

COX Inhibition: Cyclooxygenase (COX) enzymes are the primary targets of most NSAIDs. Research on Ketoprofen, a COX inhibitor, has led to the development of derivatives with modified activity. nih.gov For example, 2-(3-benzoyl phenyl)propanohydroxamic acid, derived from Ketoprofen, not only showed enhanced anti-inflammatory effects but was also studied for its interaction with COX enzymes through molecular docking. nih.gov

MMPs Inhibition: Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix and play a role in cancer invasion and metastasis. The hydroxamic acid and ketoxime derivatives of Ketoprofen were also evaluated for their ability to inhibit MMPs. nih.gov Molecular docking studies suggested that the hydroxamate moiety is well-suited for interaction with various MMPs, potentially contributing to the anticancer activity of these compounds. nih.gov

Modulation of Nuclear Receptors (e.g., HNF-4)

Derivatives of phenylacetic acid have been identified as modulators of the Hepatocyte Nuclear Factor 4α (HNF-4α) receptor. google.com HNF-4α, also known as NR2A1, is a member of the nuclear receptor superfamily of transcription factors that is predominantly expressed in the liver, kidney, intestine, and pancreas. google.comwikipedia.orgfrontiersin.org This receptor is a crucial regulator of genes involved in a wide array of metabolic pathways, including glucose and lipid homeostasis. google.comnih.gov It binds to DNA as a homodimer and controls the expression of numerous genes, playing a vital role in the development and function of the liver, kidneys, and intestines. wikipedia.orgfrontiersin.org

HNF-4α was initially classified as an orphan receptor, but linoleic acid has since been identified as a potential endogenous ligand. wikipedia.org The receptor's activity is implicated in various human diseases. For instance, mutations in the HNF4A gene are linked to maturity-onset diabetes of the young 1 (MODY1), highlighting its significance in metabolic gene regulation. google.comwikipedia.orgnih.gov Given its central role in metabolism, HNF-4α is considered a potential therapeutic target for metabolic diseases. nih.gov Research has focused on developing compounds that can modulate HNF-4α activity. The discovery of phenylacetic acid derivatives as HNF-4α modulators provides a chemical scaffold for developing novel therapeutic agents that can target processes mediated by this nuclear receptor. google.com The development of high-affinity agonists and inverse agonists for HNF-4 allows for more detailed studies of its biological functions. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For modulators of nuclear receptors like HNF-4, SAR studies help identify the key molecular features required for binding and efficacy. nih.gov The process often involves systematically altering different parts of a lead compound, such as the core scaffold, linkers, and peripheral functional groups, and then assessing the impact of these changes on its activity.

In the context of HNF-4 modulators, research has demonstrated that structural modifications can tune a chemical scaffold to act as either an agonist (activator) or an inverse agonist (inhibitor). nih.gov X-ray crystallography has shown that synthetic ligands can occupy the orthosteric site, mimicking the binding of natural fatty acid ligands. nih.gov For other biologically active derivatives, such as those with antioxidant properties, the position and nature of substituents on the aromatic rings are critical. For example, in (4-benzoyl-phenoxy)-acetic acid derivatives, the presence of a chloro substituent on the benzoyl ring has been shown to enhance radical scavenging activity. antiox.orgresearchgate.net Similarly, for phenolic acids, the number and position of hydroxyl groups on the aromatic ring significantly influence their antioxidant capacity. nih.gov

The insights gained from SAR studies guide the rational design and synthesis of optimized analogs with improved potency, selectivity, and other desirable properties. nih.govnih.gov The goal is to develop compounds that are more effective as research tools or potential therapeutic agents. The process starts with a "hit" compound, often identified from high-throughput screening, which is then chemically modified to improve its interaction with the biological target. nih.govnih.gov

For HNF-4α, a fragment screening hit was extended through systematic SAR elucidation to develop the first high-affinity agonists, with some analogs displaying potency in the low nanomolar range. nih.gov Similarly, the synthesis of a series of (4-benzoyl-phenoxy)-acetic acid derivatives has been undertaken to explore their potential as antioxidant agents. antiox.orgresearchgate.net This involves multi-step chemical reactions to produce a library of related compounds with varied substituents. antiox.orgresearchgate.netnih.gov These newly synthesized compounds are then characterized using techniques like IR, ¹H NMR, and LC-MS before being evaluated for their biological activity. antiox.orgresearchgate.net This iterative cycle of design, synthesis, and testing is crucial for developing optimized analogs with enhanced biological efficacy. nih.govnih.gov

Other Material Science and Chemical Biology Applications

Organic compounds, particularly those containing heteroatoms (like oxygen and nitrogen) and aromatic rings, are often investigated as corrosion inhibitors for metals and alloys. researchgate.netresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netresearchgate.net This adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions. researchgate.net

While studies specifically on this compound are not prominent in this area, structurally related compounds containing phenoxy acetic acid and hydrazone moieties have been shown to be effective corrosion inhibitors. researchgate.net For instance, 2-(2-{[2-(4-Pyridylcarbonyl)hydrazono]methyl}phenoxy)acetic acid has been demonstrated to be a good inhibitor for mild steel in seawater. researchgate.net Its effectiveness increases with concentration, and the inhibition is attributed to the formation of a chemisorbed film on the steel surface. researchgate.net The presence of active centers, such as electronegative atoms and unsaturated bonds within the molecule, facilitates its adsorption onto the metal. researchgate.net Computational modeling, including density functional theory (DFT), is often used as a time-saving and eco-friendly approach to screen potential organic corrosion inhibitors and predict their interaction mechanisms with metallic surfaces before their synthesis. rsc.org

Derivatives of this compound, specifically (4-benzoyl-phenoxy)-acetic acid derivatives, have been synthesized and evaluated for their antioxidant properties. antiox.orgresearchgate.net Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. antiox.orgresearchgate.netmdpi.com The in vitro antioxidant activity of these derivatives is commonly assessed using various assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), nitric oxide (NO), and hydrogen peroxide (H₂O₂) radical scavenging assays. antiox.orgresearchgate.net

Research has shown that the antioxidant efficacy of these compounds is highly dependent on their chemical structure. antiox.orgresearchgate.net For example, certain (4-benzoyl-phenoxy)-acetic acid derivatives have demonstrated significant radical scavenging activity, in some cases comparable to the standard antioxidant ascorbic acid. antiox.orgresearchgate.net Specifically, a derivative with a chloro substituent on the benzoyl ring and another with an unsubstituted benzoyl ring showed good activity across multiple assay methods. antiox.orgresearchgate.net In contrast, a derivative with a methoxy (B1213986) substituent was found to be effective primarily in the hydrogen peroxide assay. antiox.orgresearchgate.net These findings indicate that specific substitutions on the benzoylphenyl scaffold can be tailored to enhance antioxidant potential.

Table 1: Antioxidant Activity of (4-benzoyl-phenoxy)-acetic Acid Derivatives

This table summarizes the radical scavenging activity of selected derivatives compared to a standard.

| Compound ID | Substituent on Benzoyl Ring | DPPH Scavenging Activity | Nitric Oxide Scavenging Activity | Hydrogen Peroxide Scavenging Activity |

| 6f | None | Good | Good | Good |

| 6h | Chloro | Good | Good | Good |

| 6i | (Not specified in text) | Excellent | (Not specified in text) | (Not specified in text) |

| 6k | Methoxy | Moderate/Mild | Moderate/Mild | Good |

| Ascorbic Acid | Standard | High | High | High |

Data synthesized from research findings. antiox.orgresearchgate.net "Good" and "Excellent" indicate activity comparable to the standard drug.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-(4-benzoylphenyl)acetic Acid, and how can reaction conditions be optimized to improve yield?

- The compound can be synthesized via regioselective bromination or Perkin condensation, analogous to methods used for structurally similar phenylacetic acids. For example, bromination in acetic acid under controlled stoichiometric conditions (1:1 molar ratio of substrate to bromine) minimizes side reactions . Optimization involves adjusting reaction time, temperature, and solvent purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances yield and crystallinity .

Q. What safety precautions and handling procedures are recommended when working with this compound in research settings?

- Use NIOSH-approved eye protection (face shields, safety goggles) and nitrile gloves to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Emergency protocols include rinsing exposed areas with water for 15+ minutes and seeking medical evaluation .

Q. Which analytical techniques (e.g., NMR, HPLC, X-ray crystallography) are most effective for characterizing the purity and structural integrity of this compound?

- 1H/13C NMR : Confirm molecular structure via proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic proton at δ 12–13 ppm).

- X-ray crystallography : Resolve dihedral angles between the benzoylphenyl ring and acetic acid moiety (typically 75–85°) to confirm steric and electronic effects .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing substituent effects on the phenyl ring of this compound derivatives?

- Discrepancies in bond angles (e.g., C–C–C angles deviating from 120°) may arise from competing electron-donating/withdrawing effects. Compare experimental data with DFT calculations to validate substituent-induced distortions. For example, electron-withdrawing groups (e.g., Br) enlarge angles (121.5°), while electron-donating groups (e.g., OMe) reduce them (118.2°) .

Q. What methodological approaches are employed to study the electronic effects of substituents on the acetic acid moiety using single-crystal X-ray diffraction?

- Analyze hydrogen-bonding motifs (e.g., R₂²(8) dimers) to assess intermolecular interactions. Measure torsion angles (e.g., C7–O1–C1–C6 = 1.2°) to evaluate planarity of substituents. Pair crystallographic data with IR spectroscopy to correlate carboxylate stretching frequencies (1700–1750 cm⁻¹) with hydrogen-bond strength .

Q. In metabolic studies, how does the introduction of hydroxyl groups at specific positions on the phenyl ring influence the compound’s interaction with liver microsomal enzymes?

- Use probe substrates (e.g., CYP3A4, CYP2D6) to assess competitive inhibition. Hydroxylation at the para-position increases metabolic stability by reducing CYP450-mediated oxidation, as seen in analogous 4-hydroxyphenylacetic acid derivatives .

Q. What experimental strategies are used to evaluate the anti-inflammatory potential of this compound derivatives in preclinical models?

- Screen derivatives for COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA). In vivo models (e.g., carrageenan-induced rat paw edema) assess edema reduction. Structure-activity relationship (SAR) studies correlate substituent electronegativity with IC₅₀ values .

Applications in Scientific Research

Q. How is this compound utilized as an intermediate in the synthesis of complex natural products like Combretastatin A-4?

- The compound serves as a key precursor in Perkin condensation reactions, forming α,β-unsaturated ketones. Subsequent decarboxylation and functionalization yield Combretastatin A-4, a tubulin polymerization inhibitor. Optimized routes achieve >70% yield with minimal by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.